Taxicatin

Description

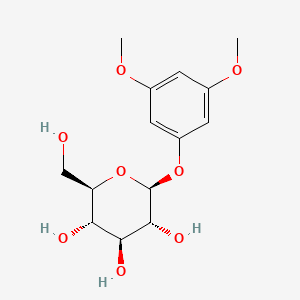

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-19-7-3-8(20-2)5-9(4-7)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTIMXKVYWJWHE-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-71-1 | |

| Record name | Taxicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAXICATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34E0338PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Natural Sources of Taxicatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxicatin, a phenolic glycoside found in various species of the genus Taxus, has been identified as one of the constituents contributing to the toxicity of these plants. While much of the research on Taxus has focused on the anticancer properties of taxane alkaloids like paclitaxel, other compounds such as this compound are also of significant interest due to their biological activities and as potential markers for Taxus ingestion. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and available data on its chemical properties and biological effects. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the diverse chemical landscape of the yew tree.

Introduction

The genus Taxus, commonly known as yew, is a group of coniferous trees and shrubs renowned for their rich and complex phytochemistry. For decades, the primary focus of scientific investigation has been on the diterpenoid alkaloids known as taxanes, most notably paclitaxel, a potent anticancer agent. However, Taxus species produce a wide array of other secondary metabolites, including phenolic compounds, flavonoids, and other glycosides. Among these is this compound, a phenolic glycoside that has been identified in several Taxus species. This document aims to consolidate the current knowledge on this compound, from its discovery and natural distribution to its known biological implications.

Discovery and Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₈ | [1] |

| Molecular Weight | 316.30 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| CAS Number | 90-71-1 | [1] |

| Synonyms | 3,5-Dimethoxyphenol glucoside, this compound [MI] | [1] |

Natural Sources

This compound has been identified as a natural constituent of several species within the Taxus genus. The primary documented sources are:

While the presence of this compound in these species is confirmed, quantitative data on the yield of this compound from different plant parts (needles, bark, etc.) is not well-documented in the available literature. Research has historically focused on quantifying the more commercially valuable taxanes.

Experimental Protocols

General Isolation of Taxanes from Taxus Species

4.1.1. Extraction

-

Plant Material Preparation: Needles or bark of the Taxus species are air-dried and ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted with a polar solvent such as methanol or ethanol, often in an aqueous mixture (e.g., 70% ethanol). This can be done at room temperature with stirring for an extended period or using techniques like Soxhlet extraction to improve efficiency.

-

Solvent Removal: The solvent is removed from the extract under reduced pressure to yield a crude extract.

4.1.2. Purification

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques for purification.

-

Liquid-Liquid Partitioning: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., hexane, chloroform, or ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography:

-

Normal-Phase Chromatography: Silica gel is a common stationary phase. The extract is loaded onto the column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Reversed-Phase Chromatography: C18-bonded silica is a frequently used stationary phase. Elution is typically carried out with a gradient of polar to less polar solvents (e.g., water-methanol or water-acetonitrile).

-

A general workflow for the isolation of compounds from Taxus species is depicted in the following diagram.

Analytical Detection of this compound and its Aglycone

Recent analytical methods have focused on the detection of this compound and its aglycone, 3,5-dimethoxyphenol (3,5-DMP), in biological samples as a marker for Taxus ingestion.

A 2023 study by Jacobs et al. utilized liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) for the qualitative detection of this compound and other yew constituents in human blood and urine.[4] While specific instrument parameters for this compound were not detailed, the study provides a foundation for developing a validated quantitative method.

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as that of the taxane alkaloids. However, it is recognized as a contributor to the overall toxicity of Taxus species.

Cardiotoxicity

The primary toxic effect associated with the ingestion of Taxus plant material is cardiotoxicity.[3] This is mainly attributed to the "taxine" alkaloids, which act as antagonists of calcium and sodium channels in myocardial cells.[3][5] This disruption of ion flow leads to cardiac arrhythmias and can be fatal. While taxine B is considered the most potent of these alkaloids, this compound, as a glycoside present in the plant, is also implicated in the toxic profile.[2][6]

The proposed mechanism of cardiotoxicity for taxine alkaloids, which may share similarities with the effects of this compound-containing extracts, is illustrated below.

Other Potential Biological Activities

As a phenolic glycoside, this compound may possess other biological activities, although these have not been specifically investigated. Phenolic compounds, in general, are known for their antioxidant properties. Further research is needed to explore the potential antioxidant, anti-inflammatory, or other pharmacological effects of purified this compound.

Spectroscopic Data

Detailed and publicly available NMR and mass spectrometry data for purified this compound are scarce. The PubChem entry for this compound provides computed spectral properties but lacks experimental data.[1] A comprehensive structural elucidation would require isolation of the pure compound followed by analysis using modern spectroscopic techniques.

Quantitative Data

There is a significant lack of quantitative data regarding the yield of this compound from its natural sources. While numerous studies have quantified paclitaxel and other taxanes in various Taxus species and different plant parts, similar data for this compound is not available in the reviewed literature. One study did quantify the aglycone of this compound, 3,5-dimethoxyphenol, in post-mortem biological samples, which can serve as an indirect marker of exposure.[7]

Conclusion and Future Directions

This compound is a recognized, yet understudied, component of the chemical arsenal of Taxus species. While its presence in T. baccata, T. cuspidata, and T. canadensis is established, there is a clear need for further research to fully characterize this compound. Future research efforts should focus on:

-

Developing and publishing a detailed protocol for the isolation and purification of this compound. This would enable more in-depth biological and toxicological studies.

-

Quantifying the yield of this compound from various Taxus species and different plant tissues to understand its distribution and potential for extraction.

-

Conducting comprehensive spectroscopic analysis (NMR, MS) of the purified compound to confirm its structure and provide a reference for future studies.

-

Investigating the specific biological activities of purified this compound , including its precise role in cardiotoxicity and exploring other potential pharmacological effects.

-

Elucidating the specific signaling pathways modulated by this compound to better understand its mechanism of action at the molecular level.

A deeper understanding of this compound will not only contribute to a more complete picture of the complex chemistry of the Taxus genus but also may reveal new pharmacological leads or provide better diagnostic tools for cases of yew poisoning.

References

- 1. This compound | C14H20O8 | CID 90479391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 4. Analytical toxicology of yew constituents in human blood and urine by liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxines: a review of the mechanism and toxicity of yew (Taxus spp.) alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Taxicatin Glycoside

A comprehensive review for researchers, scientists, and drug development professionals.

Introduction

Taxicatin, a glycoside found in various species of the genus Taxus, commonly known as yew, is a component of a complex mixture of bioactive compounds. While the primary focus of research on Taxus species has been on the potent anticancer agent paclitaxel, other constituents like this compound contribute to the overall biological profile and toxicity of the plant. This technical guide synthesizes the current understanding of the biological activities of this compound glycoside, with a focus on its toxicological properties. Due to the limited availability of studies on isolated this compound, this document also contextualizes its activity within the broader spectrum of compounds found in Taxus extracts.

Core Biological Activity: Cardiotoxicity

The most prominently reported biological effect of this compound glycoside is its contribution to the cardiotoxicity of yew plants.[1] Ingestion of Taxus plant material can lead to severe and often fatal cardiac complications.

Mechanism of Action: Ion Channel Inhibition

This compound, along with other taxine alkaloids present in yew, exerts its cardiotoxic effects primarily through the blockade of sodium and calcium channels in cardiomyocytes.[1] This interference with ion channels disrupts the normal cardiac action potential, leading to a cascade of adverse effects on heart function.

The inhibition of these critical ion channels can result in:

-

Bradycardia: A slowing of the heart rate.

-

Hypotension: A decrease in blood pressure.

-

Arrhythmias: Irregular heartbeats.

-

Depressed Myocardial Contractility: A reduction in the force of the heart's contractions.

This direct action on the myocardium can ultimately lead to heart failure and cardiac arrest.[1]

The following diagram illustrates the proposed mechanism of this compound-induced cardiotoxicity.

Other Potential Biological Activities

While cardiotoxicity is the most well-documented effect, compounds from Taxus species are known to possess a range of other biological activities, including antioxidant and anti-inflammatory properties.[2][3] However, specific studies quantifying these effects for isolated this compound glycoside are currently lacking in the scientific literature. The overall bioactivity of Taxus extracts is a result of the synergistic or antagonistic interactions of its numerous components, including taxanes, flavonoids, and other alkaloids.[3]

Data Presentation

Experimental Protocols

Detailed experimental protocols for the isolation and specific biological evaluation of this compound glycoside are not extensively described in publicly accessible scientific literature. General methods for the analysis of taxanes and other alkaloids from Taxus species typically involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[3]

The following is a generalized workflow for the analysis of compounds from Taxus species.

Conclusion and Future Directions

The current scientific literature indicates that this compound glycoside is a significant contributor to the cardiotoxicity of Taxus species, primarily through the inhibition of cardiac sodium and calcium channels. However, a comprehensive understanding of its full biological activity profile is hampered by a lack of studies on the isolated compound. Future research should focus on the purification of this compound and the subsequent in vitro and in vivo evaluation of its cytotoxic, antioxidant, anti-inflammatory, and other potential biological activities. Such studies would provide valuable quantitative data and detailed mechanistic insights, which are crucial for a complete assessment of its pharmacological and toxicological significance. This would be of great interest to researchers in natural product chemistry, toxicology, and drug development.

References

The Enigmatic Role of Taxicatin in Taxus Species Metabolism: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of taxicatin, a significant yet enigmatic secondary metabolite within Taxus species. While the metabolic pathways of medicinally important taxoids like paclitaxel are extensively studied, the precise role of this compound remains largely uncharacterized. This document synthesizes the available data on this compound's structure, its presumed biosynthetic origins, its toxicological significance, and its relationship—or lack thereof—with the broader taxoid metabolic network. We present quantitative data on related compounds to provide context, detail relevant experimental protocols, and utilize visualizations to illustrate key metabolic pathways and analytical workflows. This whitepaper aims to provide a comprehensive resource for researchers and to highlight critical knowledge gaps, thereby stimulating further investigation into the function of this compound in Taxus metabolism and its potential implications for drug development.

Introduction: The Complex Chemistry of Taxus Species

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoid alkaloids known as taxoids. The most famous of these is paclitaxel (Taxol®), a potent anti-cancer drug.[1][2] The biosynthesis of paclitaxel is a complex, multi-step process that has been the subject of intense research for decades.[3] However, Taxus species produce a vast array of other secondary metabolites, including a group of toxic compounds that play a role in the plant's defense mechanisms. Among these is this compound, a glycoside that contributes to the renowned toxicity of the yew tree.[4]

Despite its well-known toxicity, the specific metabolic role of this compound within the plant is poorly understood. It is not currently considered a direct precursor or intermediate in the biosynthesis of paclitaxel or other major taxoids. This guide will explore the chemistry of this compound, its likely biosynthetic pathway, and its place within the intricate metabolic network of Taxus species, drawing on the available scientific literature.

This compound: Structure and Biosynthesis

Chemical Structure

This compound is a phenolic glycoside. Its structure consists of an aglycone, 3,5-dimethoxyphenol, linked to a glucose molecule.

Proposed Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been elucidated. However, based on its structure, a plausible pathway can be proposed, involving two key stages: the formation of the aglycone (3,5-dimethoxyphenol) and its subsequent glycosylation.

2.2.1. Biosynthesis of 3,5-Dimethoxyphenol

The biosynthesis of 3,5-dimethoxyphenol likely originates from the shikimate pathway , a central route in plants for the production of aromatic amino acids and other phenolic compounds.[5][6] While the precise steps leading to 3,5-dimethoxyphenol in Taxus are unknown, a putative pathway can be inferred from general plant biochemistry. This would involve the formation of a phenolic precursor, followed by methylation reactions catalyzed by O-methyltransferases.

2.2.2. Glycosylation of 3,5-Dimethoxyphenol

The final step in this compound biosynthesis is the attachment of a glucose molecule to the hydroxyl group of 3,5-dimethoxyphenol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , an enzyme that transfers a glycosyl group from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.[7] While specific UGTs responsible for this compound synthesis in Taxus have not been identified, the presence and activity of such enzymes acting on phenolic substrates are well-documented in plants.[8]

This compound's Role in Taxus Metabolism

Currently, there is no direct evidence to suggest that this compound is an intermediate or precursor in the biosynthetic pathway of paclitaxel or other major taxoids. The paclitaxel pathway originates from the diterpenoid precursor geranylgeranyl diphosphate (GGPP), which is cyclized to form the taxane skeleton.[3] This is a distinct pathway from the shikimate-derived origin of this compound's aglycone.

It is hypothesized that this compound's primary role is in the chemical defense of the plant. Its toxicity to a wide range of organisms supports this hypothesis. The glycosylation of 3,5-dimethoxyphenol to form this compound may serve several purposes, including increasing its water solubility for transport and storage within the plant cell, and potentially modulating its toxicity.

The degradation of this compound within Taxus species has not been studied. However, studies on the composting of yew materials have shown that taxines, a class of toxic alkaloids in yew, are completely degraded during the process.[9] This suggests that biological processes can break down these toxic compounds.

Quantitative Data

Specific quantitative data for this compound concentrations in various Taxus species and tissues is scarce in the readily available literature. Most toxicological studies focus on the broader class of "taxines" or use 3,5-dimethoxyphenol as a marker for yew poisoning.[10][11] However, metabolomic studies of Taxus species provide some context for the abundance of related compounds.

Table 1: Concentration of Selected Taxoids in Needles of Taxus x media Cultivars

| Cultivar | Paclitaxel (µg/g dry weight) | 10-Deacetylbaccatin III (µg/g dry weight) |

| 'Coleana' | 378 | - |

| 'Stovekenii' | - | - |

| 'Hicksii' | - | - |

| Data adapted from a study on Taxus x media cultivars. Note: this compound was not quantified in this study. The data is presented to illustrate the range of taxoid concentrations.[4] |

Table 2: Concentration of Paclitaxel in the Bark and Needles of Taxus cuspidata

| Plant Part | Paclitaxel Content (% dry weight) |

| Bark (Mt. Jiri) | High |

| Bark (Mt. Sobaek) | High |

| Needles (Cheju Island) | 0.022 |

| Needles (Ullung Island) | 0.0173 |

| Data adapted from a study on Korean native yews. Note: this compound was not quantified in this study.[2] |

Experimental Protocols

Extraction of this compound and Other Phenolic Glycosides

A general protocol for the extraction of phenolic glycosides from plant material can be adapted for this compound.

Objective: To extract this compound and other phenolic compounds from Taxus needles for qualitative and quantitative analysis.

Materials:

-

Fresh or dried Taxus needles

-

Methanol or ethanol (80% aqueous solution)

-

Liquid nitrogen

-

Homogenizer or mortar and pestle

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Freeze fresh Taxus needles in liquid nitrogen and grind to a fine powder using a homogenizer or a pre-chilled mortar and pestle. For dried needles, grind directly to a fine powder.

-

Suspend the powdered plant material in 80% methanol (e.g., 10 mL per gram of tissue).

-

Vortex the mixture thoroughly and incubate at room temperature for 1-2 hours with occasional shaking.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the plant debris.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with 80% methanol to ensure complete extraction.

-

Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.

-

Resuspend the concentrated extract in a small volume of water.

-

For further purification and to remove non-polar compounds, pass the aqueous extract through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove highly polar compounds.

-

Elute the phenolic glycosides, including this compound, with methanol.

-

The eluted fraction can then be analyzed by HPLC-MS or other analytical techniques.

Quantification of this compound by HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be developed for the sensitive and specific quantification of this compound.

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

-

A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

MS/MS Detection:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for this compound and its aglycone, 3,5-dimethoxyphenol, need to be determined using a pure standard.

Quantification:

-

Generate a standard curve using a certified reference standard of this compound.

-

Spike a known amount of an internal standard into the samples to correct for variations in extraction efficiency and instrument response.

References

- 1. Exploring the Interplay between Metabolic Pathways and Taxane Production in Elicited Taxus baccata Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxol and related compounds in Korean native yews (Taxus cuspidata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 4. Variation of taxane content in needles of Taxus x media cultivars with different growth characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 7. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ca2+ assisted glycosylation of phenolic compounds by phenolic-UDP-glycosyltransferase from Bacillus subtilis PI18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Taxicatin: A Review of Current Knowledge and Future Research Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a group of coniferous trees and shrubs renowned for its rich and complex phytochemistry. For centuries, various parts of the yew plant have been recognized for their potent toxicity, a characteristic now primarily attributed to a class of compounds known as taxine alkaloids.[1] These alkaloids are notorious for their cardiotoxic effects, which are a result of their interference with myocardial sodium and calcium channels.[1][2] In addition to the taxines, Taxus species are a source of the blockbuster anticancer drug, paclitaxel (Taxol®), a diterpenoid that disrupts microtubule function.[3]

Amidst these well-studied compounds lies Taxicatin, a glycoside that has been identified in several Taxus species, including Taxus cuspidata, Taxus canadensis, and Taxus baccata.[3][4] Despite its presence alongside highly bioactive molecules, the pharmacological profile of this compound remains largely uncharacterized in the scientific literature. Its specific contribution to the overall toxicity of yew, or any potential therapeutic activities it may possess, are currently unknown.

This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in the natural products of Taxus species. This document summarizes the known chemical and physical properties of this compound, places it within the toxicological context of the plant it is derived from, and outlines potential experimental workflows for its isolation and pharmacological characterization. The significant knowledge gaps highlighted herein are intended to serve as a call to action for further research into this understudied natural product.

Chemical and Physical Properties of this compound

While a full pharmacological profile of this compound is not available, its basic chemical and physical properties have been documented. This information is crucial for its isolation, identification, and any future studies into its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₈ | [4] |

| Molecular Weight | 316.30 g/mol | [4] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |

| CAS Number | 90-71-1 | [4] |

| Synonyms | 3,5-Dimethoxyphenol glucoside, 3,5-dimethoxyphenyl-beta-d-glucopyranoside | [4] |

The Toxicological Landscape of Taxus Species

To understand the potential role of this compound, it is essential to consider the well-established toxicity of the Taxus genus. The primary toxic principles are a complex mixture of alkaloids, with taxine A and taxine B being the most significant contributors to cardiotoxicity.[2]

| Compound Family | Key Molecules | Primary Mechanism of Action |

| Taxine Alkaloids | Taxine A, Taxine B | Antagonism of sodium and calcium channels in cardiomyocytes, leading to bradycardia, hypotension, and arrhythmias.[1] |

| Taxanes | Paclitaxel (Taxol A), 10-deacetylbaccatin III | Stabilization of microtubules, leading to mitotic arrest and cytotoxicity.[3] |

| Glycosides | This compound | Unknown. |

The acute toxicity of yew ingestion is rapid and severe, often leading to sudden death in animals and humans due to cardiac arrest or respiratory failure.[1] The estimated lethal dose (LDmin) of taxine alkaloids in humans is approximately 3.0 mg/kg body weight.[1] It is currently unknown if this compound contributes to this toxicity, acts synergistically with other compounds, or possesses any countervailing effects.

Experimental Protocols

As there are no specific published studies on the pharmacological activity of this compound, this section outlines a generalized experimental protocol for the isolation of taxane-like compounds from Taxus species and a proposed workflow for the pharmacological evaluation of purified this compound.

General Protocol for the Isolation of Taxanes from Taxus spp.

The isolation of individual taxanes from the complex mixture present in Taxus biomass is a multi-step process that generally involves extraction and chromatography.

-

Biomass Preparation: Fresh or dried plant material (needles, bark, or stems) is pulverized to increase the surface area for extraction.

-

Solvent Extraction: The powdered biomass is extracted with a polar solvent. A mixture of ethanol and water (typically 50-80% ethanol) is commonly used to extract a crude mixture of taxanes.[5]

-

Decolorization and Initial Purification: The crude extract is often treated with activated carbon to remove pigments like chlorophyll.[5]

-

Solvent-Solvent Partitioning: The extract is then partitioned between an aqueous phase and a non-polar organic solvent (e.g., benzene, chloroform) to separate the water-insoluble taxanes from more polar impurities.[5]

-

Chromatographic Separation: The resulting crude taxane mixture is subjected to one or more rounds of chromatography to isolate individual compounds.

-

Normal-Phase Chromatography: Silica gel is a common stationary phase, with a gradient of non-polar to polar solvents used for elution.[5]

-

Reverse-Phase Chromatography: C18-bonded silica is used with a mobile phase of methanol/water or acetonitrile/water to achieve fine separation of closely related taxanes.[5]

-

-

Crystallization: The purified fractions containing the target compound are concentrated, and the compound is crystallized to achieve high purity.

Proposed Workflow for Pharmacological Evaluation of this compound

Once pure this compound is isolated, a systematic evaluation of its biological activities can be undertaken. The following workflow is a proposed strategy for its initial pharmacological characterization.

-

In Vitro Cytotoxicity Screening:

-

Objective: To determine if this compound has cytotoxic effects.

-

Method: A panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., fibroblasts) would be treated with increasing concentrations of this compound. Cell viability would be assessed using assays such as the MTT or LDH release assay.[6][7]

-

Outcome: Determination of IC₅₀ (half-maximal inhibitory concentration) values to quantify cytotoxicity.

-

-

Ion Channel Screening:

-

Objective: To investigate if this compound modulates the activity of key ion channels, given the known mechanism of taxine alkaloids.

-

Method: Use of automated patch-clamp electrophysiology to screen for activity against a panel of human ion channels, particularly cardiac sodium (Naᵥ) and calcium (Caᵥ) channels.[8][9]

-

Outcome: Identification of any inhibitory or activating effects on specific ion channels.

-

-

Receptor and Enzyme Binding Assays:

-

Objective: To screen for off-target effects or novel activities.

-

Method: A broad panel of receptor and enzyme binding assays to identify any interactions with common drug targets.

-

-

Microtubule Assembly Assay:

-

Objective: To determine if this compound has any paclitaxel-like activity.

-

Method: An in vitro assay to measure the polymerization of tubulin in the presence of this compound.

-

Outcome: Assessment of whether this compound promotes or inhibits microtubule assembly.

-

Signaling Pathways

There is currently no information available on any signaling pathways that are specifically modulated by this compound. However, the primary mechanism of toxicity of the co-occurring taxine alkaloids is well-documented and involves the direct blockade of ion channels, which disrupts the normal signaling required for cardiac muscle contraction.

Mechanism of Action of Taxine Alkaloids on Cardiomyocytes

The cardiotoxicity of Taxus species is primarily mediated by taxine B, which acts as a potent blocker of both sodium and calcium ion channels in the membranes of heart muscle cells (cardiomyocytes).[1]

-

Depolarization and the Action Potential: In a healthy heart, the rhythmic contraction is controlled by precisely timed waves of electrical excitation known as action potentials. The rapid upstroke of the action potential is driven by the influx of sodium ions (Na⁺) through voltage-gated sodium channels. This is followed by a plateau phase, which is sustained by the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. This calcium influx is critical for triggering the contraction of the muscle fibers.

-

Ion Channel Blockade by Taxines: Taxine alkaloids physically obstruct these channels, preventing the normal flow of ions.

-

Consequences of Blockade:

-

Reduced Depolarization: The blockade of sodium channels slows the rate of depolarization, leading to a slowed heart rate (bradycardia) and conduction delays.

-

Depressed Contractility: The blockade of calcium channels reduces the amount of calcium available for muscle contraction, leading to a decrease in the force of the heartbeat (depressed myocardial contractility) and a drop in blood pressure (hypotension).

-

Arrhythmias: The disruption of the normal electrical signaling can lead to irregular and potentially fatal heart rhythms (arrhythmias).

-

Conclusion and Future Directions

This compound is a chemically defined constituent of the toxic yew plant that remains a pharmacological enigma. While the scientific community has made significant strides in understanding the bioactivity of taxine alkaloids and paclitaxel, this compound has been largely overlooked. The data presented in this guide represents the near-entirety of publicly available information on this compound, which underscores a significant gap in our knowledge of Taxus phytochemistry.

The primary obstacle to understanding the pharmacological profile of this compound is the lack of studies involving the isolated, pure compound. Future research should prioritize the following:

-

Efficient Isolation Protocols: The development of a robust and scalable method for the isolation of this compound from Taxus biomass is the essential first step.

-

Systematic Pharmacological Screening: Once purified, this compound should be subjected to a comprehensive screening cascade, as outlined in this guide, to identify any cytotoxic, ion channel-modulating, or other biological activities.

-

Toxicological Evaluation: If this compound is found to be biologically active, its acute and chronic toxicity should be determined to understand its potential contribution to the overall toxicity of yew.

-

Mechanism of Action Studies: Should any significant activity be discovered, further research will be needed to elucidate its specific molecular mechanism of action.

By addressing these research questions, the scientific community can finally shed light on the pharmacological role of this compound, a molecule that has, until now, remained in the shadow of its more famous chemical relatives. This endeavor may not only complete our understanding of the toxicology of the yew plant but could also uncover novel biological activities with therapeutic potential.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H20O8 | CID 90479391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 6. opentrons.com [opentrons.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Marine Toxins Targeting Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ion channels in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Yew (Taxus spp.) Constituents with a Focus on Taxicatin

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The yew tree (Taxus spp.) is a widely distributed evergreen coniferous tree, renowned for its potent toxicity, which has been documented for centuries. All parts of the plant, with the exception of the fleshy red aril surrounding the seed, contain a complex mixture of toxic compounds. Historically, yew has been implicated in accidental and intentional poisonings in both humans and animals. In modern medicine, however, compounds derived from yew, such as paclitaxel, have been developed into crucial chemotherapeutic agents. This technical guide provides an in-depth overview of the toxicological effects of the primary constituents of yew, with a particular focus on the available data for taxicatin. It is intended to serve as a resource for researchers, scientists, and drug development professionals working with Taxus species and their derivatives. This document summarizes the current understanding of the mechanisms of toxicity, presents available quantitative toxicological data, and outlines relevant experimental methodologies.

Introduction

The toxicity of Taxus species is attributed to a group of compounds, primarily the taxine alkaloids.[1] In addition to these alkaloids, yew contains other constituents, including glycosides like this compound.[1] While the cardiotoxic effects of the taxine alkaloid fraction are well-documented, the specific toxicological profile of isolated this compound is less well-defined in the scientific literature. This guide aims to consolidate the existing knowledge on the toxic effects of yew components, highlighting the central role of taxine alkaloids and exploring the current understanding of this compound's contribution to the overall toxicity of the plant.

Primary Toxicants in Yew

The principal toxic agents identified in Taxus species include:

-

Taxine Alkaloids: A complex mixture of alkaloids, with taxine B being the most abundant and considered the most cardiotoxic.[1] Other significant taxine alkaloids include taxine A and isotaxine B.[1]

-

Glycosides: this compound is a prominent glycoside found in yew.[1] Its aglycone, 3,5-dimethoxyphenol, is a recognized marker for yew poisoning.[2]

-

Taxanes: This group includes the well-known anti-cancer drug paclitaxel (Taxol A) and other related compounds like 10-deacetylbaccatin III.[3] While therapeutically useful, these compounds also exhibit toxicity.

Mechanism of Toxicity

The primary mechanism of yew toxicity is the disruption of normal cardiac function by the taxine alkaloids.[1]

Cardiotoxicity: Ion Channel Blockade

Taxine alkaloids, particularly taxine B, are potent antagonists of both sodium and calcium ion channels in cardiac myocytes.[1][4] This dual blockade leads to a cascade of detrimental effects on cardiac electrophysiology:

-

Sodium Channel Blockade: Inhibition of sodium channels slows the depolarization phase of the cardiac action potential, leading to a widening of the QRS complex on an electrocardiogram (ECG). This can result in severe ventricular arrhythmias, including ventricular tachycardia and fibrillation.

-

Calcium Channel Blockade: Blockade of L-type calcium channels reduces the influx of calcium into cardiomyocytes during the plateau phase of the action potential.[1] This leads to a decrease in myocardial contractility (negative inotropic effect) and can cause bradycardia (slow heart rate) and atrioventricular (AV) block.[1]

The combined effect of sodium and calcium channel antagonism leads to profound depression of cardiac function, hypotension, and ultimately, cardiogenic shock and asystole.[5]

Role of this compound

The direct toxicological effects of isolated this compound are not well-established in the scientific literature. It is often listed as one of the toxic constituents of yew, but its specific mechanism of action and potency are unclear.[1][3] this compound is a glycoside of 3,5-dimethoxyphenol. Following ingestion of yew, this compound is hydrolyzed, releasing 3,5-dimethoxyphenol, which can be detected in biological fluids and is used as a reliable marker for confirming yew poisoning.[2] It is plausible that this compound contributes to the overall toxicity profile of yew, potentially through synergistic effects with taxine alkaloids, but further research is needed to elucidate its specific role.

Quantitative Toxicological Data

Quantitative data on the toxicity of yew constituents are primarily available for the mixed taxine alkaloids. Specific LD50 and IC50 values for isolated this compound are not readily found in published literature, representing a significant knowledge gap.

Table 1: Acute Toxicity Data for Yew Constituents

| Substance | Test Species | Route of Administration | LD50 / LDmin | Value | 95% Confidence Limits | Reference(s) |

| Taxine Alkaloids (mixture) | Human (estimated) | Oral | LDmin | ~3.0 mg/kg | Not Reported | [1] |

| Taxine Alkaloids (mixture) | Horse | Oral | LDmin | 1.0–2.0 mg/kg | Not Reported | [1] |

| Taxine Alkaloids (mixture) | Pig | Oral | LDmin | 3.5 mg/kg | Not Reported | [1] |

| Taxine Alkaloids (mixture) | Cow | Oral | LDmin | 10.0 mg/kg | Not Reported | [1] |

| Taxine Alkaloids (mixture) | Dog | Oral | LDmin | 11.5 mg/kg | Not Reported | [1] |

| Taxine Alkaloids (mixture) | Sheep | Oral | LDmin | 12.5 mg/kg | Not Reported | [1] |

| Taxine Alkaloids (mixture) | Goat | Oral | LDmin | 60.0 mg/kg | Not Reported | [1] |

| Taxine Alkaloids (mixture) | Chicken | Oral | LDmin | 82.5 mg/kg | Not Reported | [1] |

Note: LDmin (Lethal Dose Minimum) is the lowest dose reported to have caused death.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of isolated this compound are not available due to a lack of specific studies. However, based on the known cardiotoxic effects of yew, the following established methodologies would be appropriate for future investigations into this compound's toxicological properties.

In Vitro Cardiotoxicity Assessment

Objective: To determine the direct effects of this compound on cardiomyocyte function.

Methodology: Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

-

Cell Preparation: Isolate ventricular myocytes from adult rats or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure the effects of a range of this compound concentrations on key ion currents, including the fast sodium current (INa), L-type calcium current (ICa,L), and potassium currents.

-

Data Analysis: Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and current kinetics to determine the specific ion channels targeted by this compound.

In Vivo Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe the signs of acute toxicity of this compound in a mammalian model.

Methodology: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

-

Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).

-

Dosing: Administer a single oral dose of this compound to one animal. The dose is selected based on a preliminary estimation of the LD50.

-

Observation: Observe the animal for signs of toxicity and mortality for a defined period (e.g., 14 days).

-

Sequential Dosing: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This sequential process continues until the stopping criteria are met.

-

LD50 Estimation: The LD50 is calculated from the results of the sequential dosing using specialized software.

Conclusion and Future Directions

The toxicity of yew is a complex interplay of multiple constituents, with taxine alkaloids, particularly taxine B, being the primary drivers of the life-threatening cardiotoxic effects through the blockade of cardiac sodium and calcium channels. While this compound is a known component of yew and its metabolite serves as a crucial biomarker for yew poisoning, its individual toxicological profile remains largely uncharacterized.

There is a clear need for further research to isolate and characterize the toxicological effects of this compound. Future studies should focus on:

-

Determining the acute toxicity (LD50) of isolated this compound in various animal models.

-

Investigating the in vitro effects of this compound on cardiomyocytes to elucidate its mechanism of action, with a focus on its effects on ion channels and cellular viability.

-

Exploring potential synergistic or antagonistic interactions between this compound and taxine alkaloids to better understand the overall toxicity of the yew plant.

A comprehensive understanding of the toxicological properties of all major yew constituents is essential for improved clinical management of yew poisoning and for the safe development of any new therapeutic agents derived from Taxus species.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Taicatoxin on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taicatoxin, a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus, presents a fascinating case study in the targeted modulation of ion channels. This technical guide provides an in-depth exploration of the molecular mechanisms by which taicatoxin exerts its effects, with a particular focus on its interaction with voltage-gated calcium channels. Drawing upon key findings from electrophysiological and pharmacological studies, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of taicatoxin's bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. It is important to note that the term "taxicatin" as originally queried appears to be a likely misspelling of "taicatoxin," as the latter is a well-characterized toxin with a defined mechanism of action on ion channels, while the former does not yield specific scientific literature.

Core Mechanism of Action: Selective Blockade of High-Threshold Calcium Channels

The primary molecular target of taicatoxin is the high-threshold voltage-gated calcium channel (VGCC). Specifically, it has been demonstrated to block the high-threshold calcium channel current in excitable membranes, such as those found in the heart, while having no effect on low-threshold calcium channel currents[1]. This selective inhibition of specific calcium channel subtypes underscores its potential as a valuable pharmacological tool for dissecting the physiological roles of these channels.

The blockade of these channels is not a simple pore-plugging event. Studies have revealed a more nuanced interaction, where taicatoxin affects the channel's gating properties rather than its conductance[1]. The toxin binds to a site accessible from the extracellular side of the membrane, and its blocking action is reversible[1]. A key characteristic of this interaction is its voltage-dependence, with taicatoxin exhibiting a higher affinity for inactivated channels[1]. This suggests a mechanism whereby the toxin stabilizes the inactivated state of the channel, preventing its return to the resting state and subsequent opening upon depolarization.

While taicatoxin is a complex composed of an α-neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor, the calcium channel blocking activity is not solely dependent on the phospholipase component[1]. A complex containing only the α-neurotoxin and protease inhibitor can still block calcium channels, albeit with reduced potency[1]. This indicates that the α-neurotoxin-like peptide is a crucial component for ion channel interaction.

Quantitative Data on Taicatoxin-Ion Channel Interactions

To facilitate a clear and comparative understanding of taicatoxin's potency and effects, the following table summarizes the key quantitative data from published studies.

| Parameter | Value | Ion Channel Type | Preparation | Reference |

| Toxicity (LD50) | 1-2 µg / 20g mouse | - | In vivo (mouse) | [1] |

| Blockade Specificity | High-threshold Ca2+ channels | L-type Ca2+ channels | Heart muscle | [1] |

| Effect on Conductance | No effect | High-threshold Ca2+ channels | Excitable membranes | [1] |

| Voltage Dependence | Higher affinity for inactivated channels | High-threshold Ca2+ channels | Excitable membranes | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing future research. Below are outlines of the key experimental protocols used to elucidate the mechanism of action of taicatoxin.

Taicatoxin Isolation and Purification

-

Source: Venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus).

-

Methodology:

-

Ion Exchange Chromatography: Initial separation of the crude venom is performed using a DE-Cellulose column.

-

Further Ion Exchange Chromatography: The active fraction is further purified using two steps of CM-Cellulose chromatography at pH 4.7 and pH 6.0, respectively[1].

-

Purity Assessment: The purity of the isolated complex is verified by beta-alanine-acetate-urea gel electrophoresis[1].

-

Electrophysiological Recording of Ion Channel Activity

-

Technique: Whole-cell patch-clamp technique.

-

Preparation: Isolated cardiac myocytes or other excitable cells expressing high-threshold calcium channels.

-

Protocol:

-

Establish a whole-cell patch-clamp configuration on the target cell.

-

Record baseline calcium channel currents in response to depolarizing voltage steps.

-

Perfuse the cell with a solution containing a known concentration of taicatoxin.

-

Record calcium channel currents in the presence of the toxin.

-

To test for voltage-dependence, vary the holding potential to alter the proportion of channels in the resting, open, and inactivated states before applying the depolarizing pulse.

-

To determine the site of action, apply taicatoxin intracellularly via the patch pipette and observe for any blocking effect. The lack of an effect indicates an extracellular binding site[1].

-

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of taicatoxin action on a high-threshold voltage-gated calcium channel.

Caption: Experimental workflow for the isolation and characterization of taicatoxin.

Conclusion and Future Directions

Taicatoxin stands out as a highly specific and potent blocker of high-threshold voltage-gated calcium channels. Its unique mechanism of action, involving voltage-dependent binding and modulation of channel gating, makes it an invaluable tool for neurobiological and pharmacological research. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to investigate its properties further.

Future research could focus on several key areas. High-resolution structural studies of the taicatoxin-channel complex would provide unprecedented insights into the molecular determinants of its binding and inhibitory action. Furthermore, exploring the therapeutic potential of taicatoxin or its derivatives, particularly in conditions characterized by calcium channel dysregulation, could open new avenues for drug development. The precise identification of the binding site on the calcium channel α1 subunit would also be a significant advancement, potentially enabling the design of novel, more specific ion channel modulators.

References

The Structural and Functional Divergence of Taxanes: A Technical Guide to Taxicatin and Its Relationship with Cytotoxic Taxanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes represent a critical class of diterpenoid compounds, originally isolated from yew trees of the genus Taxus. This family of natural products is renowned for its potent anti-cancer properties, exemplified by the clinical success of paclitaxel (Taxol®) and docetaxel (Taxotere®)[1]. These drugs exert their cytotoxic effects by binding to β-tubulin, stabilizing microtubules, and arresting the cell cycle, ultimately leading to apoptosis[2][3]. The complex taxane family, however, encompasses a wide array of structures with vastly different biological activities. This guide provides an in-depth technical exploration of the relationship between taxicatin, a non-cytotoxic taxane glycoside, and other prominent taxanes, focusing on their structural distinctions, biosynthetic origins, and functional implications.

Structural Comparison of Key Taxanes

The biological activity of taxanes is intrinsically linked to their molecular architecture. The core taxane skeleton, a complex 6-8-6 tricyclic system, is a common feature[2]. However, substitutions at various positions on this scaffold dramatically influence their pharmacological properties. A pivotal determinant of the potent anti-cancer activity of taxanes like paclitaxel is the presence of a complex ester side chain at the C-13 position of the taxane ring[2].

Table 1: Structural and Physicochemical Properties of Selected Taxanes

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Core Structure | Key Functional Groups |

| This compound | C₁₄H₂₀O₈ | 316.30 | 3,5-Dimethoxyphenol Glucoside | Glucoside linkage, Hydroxyl groups |

| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.9 | Diterpenoid Taxane | C-13 ester side chain, Oxetane ring |

| Docetaxel | C₄₃H₅₃NO₁₄ | 807.9 | Diterpenoid Taxane | C-13 ester side chain, Oxetane ring |

| Baccatin III | C₃₁H₃₈O₁₁ | 586.63 | Diterpenoid Taxane | Lacks C-13 side chain, Oxetane ring |

Data sourced from PubChem[4][5] and other cited literature.

This compound, in stark contrast to the cytotoxic taxanes, is not a diterpenoid but a glycoside of 3,5-dimethoxyphenol[5]. Its structure lacks the characteristic taxane core, which is the foundational element for microtubule-stabilizing activity. Baccatin III, a direct biosynthetic precursor of paclitaxel, possesses the taxane core but lacks the crucial C-13 side chain[6][7]. This structural omission results in a significant reduction in its cytotoxic potency.

Biosynthesis of Taxanes: The Paclitaxel Pathway

The biosynthesis of cytotoxic taxanes is a complex, multi-step process that occurs in Taxus species[8]. The pathway to paclitaxel, which is the most well-elucidated, serves as a representative model. It begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which undergoes cyclization to form the taxane skeleton[8][9][10]. A series of subsequent enzymatic reactions, including hydroxylations, acylations, and the formation of the characteristic oxetane ring, lead to the formation of baccatin III[8][11][12]. The final steps involve the attachment of the C-13 side chain, which is synthesized via a separate pathway originating from phenylalanine[8][10].

The biosynthetic pathway of this compound is not as extensively studied but is fundamentally different. As a glycoside, its formation involves the enzymatic attachment of a glucose molecule to 3,5-dimethoxyphenol, a process distinct from the intricate diterpenoid synthesis of paclitaxel.

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H20O8 | CID 90479391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C14H20O8 | CID 90479391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plants against cancer: towards green Taxol production through pathway discovery and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

Taxicatin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Secondary Metabolite from Taxus Species

Abstract

Taxicatin, a glycosidic secondary metabolite found in various species of the genus Taxus, commonly known as yew, represents an intriguing yet understudied component of this medicinally important plant group. While the focus of research has predominantly been on the potent anticancer agent paclitaxel (Taxol®) and the toxic taxine alkaloids, other constituents like this compound warrant closer investigation for their potential biological activities and role in the plant's biochemistry. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biosynthesis, and known biological effects. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, aiming to stimulate further exploration into the therapeutic potential of this compound and its derivatives.

Introduction

The yew tree (Taxus spp.) is a rich source of a diverse array of secondary metabolites, most notably the complex diterpenoid, paclitaxel, a cornerstone in modern cancer chemotherapy. Beyond paclitaxel, Taxus species produce a plethora of other taxanes and related compounds, including the cardiotoxic taxine alkaloids. Among the less-studied constituents is this compound, a glycoside of 3,5-dimethoxyphenol. While not a taxane, its presence in Taxus tissues and its structural features suggest potential biological relevance. This guide aims to synthesize the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Chemical Profile

This compound is chemically identified as 3,5-dimethoxyphenol glucoside. Its structure consists of a 3,5-dimethoxyphenol aglycone linked to a glucose molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| Molecular Formula | C₁₄H₂₀O₈ | PubChem |

| Molecular Weight | 316.30 g/mol | PubChem |

| CAS Number | 90-71-1 | PubChem |

| Appearance | Not reported | - |

| Solubility | Not explicitly reported, but likely soluble in polar solvents like methanol and ethanol. | Inferred |

Occurrence in Plants

This compound has been identified as a constituent of several Taxus species. Its concentration can vary depending on the species, plant part, and geographical location.

Table 2: Reported Occurrence of this compound in Taxus Species

| Plant Species | Plant Part | Reported Presence | Source |

| Taxus baccata (European Yew) | Needles, Urine (from poisoning cases) | Present | [1][2][3] |

| Taxus cuspidata (Japanese Yew) | Needles | Present | - |

| Taxus canadensis (Canadian Yew) | Not specified | Present | - |

Quantitative data on this compound concentrations in plant tissues are scarce. However, studies on fatal poisonings with Taxus baccata have quantified its aglycone, 3,5-dimethoxyphenol, in biological fluids, providing indirect evidence of its presence and metabolism.[1]

Table 3: Quantitative Data of 3,5-Dimethoxyphenol (this compound Aglycone) in a Fatal Taxus baccata Poisoning Case

| Biological Matrix | Analyte | Concentration (µg/L) | Method | Source |

| Urine | 3,5-Dimethoxyphenol | 7250 | LC-MS/MS | [1] |

| Urine (after enzymatic hydrolysis) | 3,5-Dimethoxyphenol | 23,000 | LC-MS/MS | [1] |

The significant increase in 3,5-dimethoxyphenol concentration after enzymatic hydrolysis strongly indicates the presence of its glycoside, this compound, which is metabolized in the body to release the aglycone.[1]

Biosynthesis

The biosynthetic pathway of this compound is not fully elucidated. However, it is hypothesized to involve the glycosylation of 3,5-dimethoxyphenol. The biosynthesis of the aglycone, 3,5-dimethoxyphenol, likely proceeds through the phenylpropanoid pathway, a major route for the synthesis of phenolic compounds in plants. The final step would be the attachment of a glucose molecule, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT).

Biological Activities

Direct studies on the biological activities of isolated this compound are limited. However, the bioactivity of its aglycone, 3,5-dimethoxyphenol, and related phenolic compounds can provide insights into its potential pharmacological effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Studies on various methoxyphenols have demonstrated significant radical-scavenging activity.[4] It is plausible that this compound and its aglycone possess similar antioxidant potential.

Cytotoxic Activity

While there is no specific data on the cytotoxicity of this compound, some dimethoxyphenyl derivatives have been investigated for their anticancer properties. For instance, a synthetic derivative, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, exhibited cytotoxicity against triple-negative breast cancer cell lines with IC50 values of 20 and 25 µg/mL for MDA-MB-231 and MDA-MB-468 cells, respectively.[5] Another study on 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, derived from 2,6-dimethoxyphenol, showed an IC50 of 154 µM on the NCI-H460 lung cancer cell line. These findings suggest that the dimethoxyphenyl moiety could be a pharmacophore for cytotoxic activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly evaluated. However, its aglycone, 3,5-dimethoxyphenol, belongs to a class of compounds that have been investigated for anti-inflammatory effects. For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound with a similar structural motif, has demonstrated significant anti-inflammatory activity.[6]

Table 4: Summary of Potential Biological Activities (Inferred)

| Activity | Compound/Derivative | Assay | Results | Source |

| Antioxidant | 2,4-dimethoxyphenol | DPPH radical scavenging | Greater activity than eugenol | [4] |

| Cytotoxicity | 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MTT assay | IC50: 20 µg/mL (MDA-MB-231), 25 µg/mL (MDA-MB-468) | [5] |

| Cytotoxicity | 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | Cell proliferation assay | IC50: 154 µM (NCI-H460) | - |

| Anti-inflammatory | (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced rat paw edema | Marked inhibition | [6] |

Experimental Protocols

Extraction of Taxanes and Related Compounds from Taxus Needles

This protocol is a general method for the extraction of taxanes and can be optimized for this compound.

Materials:

-

Dried and powdered Taxus needles

-

Methanol

-

Dichloromethane

-

Ethyl acetate

-

Hexane

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Macerate 100 g of dried, powdered Taxus needles in 1 L of methanol for 48 hours at room temperature.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with hexane, dichloromethane, and ethyl acetate.

-

Concentrate the ethyl acetate fraction, which is expected to contain this compound, to dryness.

-

Subject the dried ethyl acetate extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate fractions containing this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for this compound is not published. The following is a general HPLC protocol for taxane analysis that can be adapted.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B) is typically used.

-

A starting gradient could be 80:20 (A:B) moving to 20:80 (A:B) over 30 minutes.

Detection:

-

UV detection at a wavelength determined by the UV spectrum of purified this compound (likely around 270 nm based on the phenolic structure).

Quantification:

-

Quantification would be performed by creating a calibration curve with a purified this compound standard.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This is a standard protocol to assess antioxidant activity.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test sample (purified this compound)

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test sample and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways

There is currently no direct evidence from the scientific literature implicating this compound in the modulation of specific signaling pathways. However, given that its aglycone is a phenolic compound, it is plausible that this compound or 3,5-dimethoxyphenol could influence pathways related to oxidative stress and inflammation, such as the NF-κB or MAPK pathways. Further research is required to investigate these potential interactions.

Conclusion and Future Directions

This compound remains a relatively unexplored secondary metabolite within the rich chemical landscape of Taxus species. This guide has compiled the currently available information on its chemical nature, occurrence, and potential biological activities, the latter being largely inferred from related structures. The lack of comprehensive quantitative data and specific bioactivity studies highlights a significant knowledge gap.

Future research should focus on:

-

Developing and validating analytical methods for the accurate quantification of this compound in various Taxus species and their different tissues.

-

Isolating sufficient quantities of pure this compound to enable a thorough investigation of its biological activities, including its cytotoxic, antioxidant, and anti-inflammatory properties.

-

Elucidating the complete biosynthetic pathway of this compound, including the identification and characterization of the specific glycosyltransferase involved.

-

Investigating the potential modulation of cellular signaling pathways by this compound to understand its mechanism of action at a molecular level.

A deeper understanding of this compound could unveil new therapeutic leads or provide valuable insights into the complex biochemistry of Taxus species. This guide serves as a call to action for the scientific community to further explore this intriguing natural product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3,5-dimethoxyfenol--marker intoxication with Taxus baccata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells [journal.waocp.org]

- 6. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Studies on Taxicatin: A Review of a Scientific Void

Despite its presence in the pharmaceutically significant Taxus (yew) genus, a comprehensive review of scientific literature reveals a notable absence of preliminary in-vitro studies specifically focused on the compound Taxicatin. While research on other taxane compounds and extracts from Taxus species is extensive, this compound itself remains largely uncharacterized in terms of its biological activities at the cellular and molecular level. This lack of data presents a significant gap in the understanding of the full pharmacological profile of Taxus extracts and highlights an area ripe for future investigation by researchers, scientists, and drug development professionals.

This compound, a glycoside of 3,5-dimethoxyphenol, has been identified as a constituent of various yew species, including Taxus cuspidata, Taxus canadensis, and Taxus baccata.[1][2] However, beyond its isolation and structural elucidation, its potential bioactivities, such as anti-cancer, anti-inflammatory, or antioxidant effects, have not been detailed in dedicated in-vitro studies according to publicly available scientific literature.

The Broader Context: In-Vitro Research on Taxus Compounds

The Taxus genus is a rich source of bioactive compounds, most notably the potent anti-cancer drug Paclitaxel (Taxol®) and other taxanes. These compounds have been the subject of extensive in-vitro research, providing a framework of methodologies that could be applied to the study of this compound.

Cytotoxicity and Anti-Cancer Assays

A primary focus of in-vitro research on Taxus derivatives is the evaluation of their cytotoxic effects against various cancer cell lines. Standard assays employed include:

-

MTT Assay: This colorimetric assay is widely used to assess cell viability and metabolic activity. It measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

-

LDH Release Assay: This method quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as an indicator of cytotoxicity and compromised cell membrane integrity.

-

Trypan Blue Exclusion Assay: A simple and direct method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells are stained blue.

These assays are crucial for determining the dose-dependent effects of a compound on cancer cell proliferation and for calculating key parameters such as the IC50 value (the concentration of a drug that inhibits a biological process by 50%).

Anti-inflammatory Assays

Many natural products from Taxus species have been investigated for their anti-inflammatory properties. Common in-vitro models include:

-

Lipoxygenase (LOX) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

-

Measurement of Pro-inflammatory Cytokines: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) produced by cells (e.g., RAW 264.7 macrophages) in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Antioxidant Activity Assays

The antioxidant potential of plant-derived compounds is another critical area of investigation. Standard in-vitro methods include:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the scavenging of the ABTS radical cation.

Future Directions: The Untapped Potential of this compound

The absence of specific in-vitro data for this compound presents a clear opportunity for new research. A systematic investigation into its biological activities could uncover novel therapeutic properties. A logical workflow for such a preliminary in-vitro study is proposed below.

Caption: Proposed experimental workflow for the preliminary in-vitro evaluation of this compound.

Conclusion

While the current body of scientific literature does not provide specific preliminary in-vitro data on this compound, the established methodologies for evaluating related compounds from the Taxus genus offer a clear roadmap for future research. A focused investigation into the cytotoxic, anti-inflammatory, and antioxidant properties of this compound is warranted and could potentially unveil a new bioactive compound with therapeutic relevance. Until such studies are conducted and published, a detailed technical guide on the in-vitro properties of this compound remains an endeavor for future scientific exploration.

References

The Enigmatic Presence of Taxicatin in Taxus baccata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction